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Cat. No.: B3182547 Get Quote

A comprehensive search for preliminary in-vivo studies specifically utilizing the inhibitor Trpc6-
IN-1 in animal models did not yield any publicly available data. The following guide, therefore,

provides an in-depth overview of the current understanding of TRPC6 channel function and the

effects of its inhibition in animal models, drawing from studies on genetic knockout models and

other pharmacological inhibitors. This information serves as a crucial foundation for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting TRPC6.

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel with

significant permeability to Ca2+.[1] Its expression in various tissues, including the kidney, heart,

and smooth muscle, implicates it in a wide range of physiological and pathological processes.

[1][2] Dysregulation of TRPC6 activity, often through gain-of-function mutations or increased

expression, is associated with several diseases, making it a compelling target for therapeutic

intervention.[3]

TRPC6 in Animal Models of Kidney Disease
A substantial body of research has focused on the role of TRPC6 in the pathogenesis of kidney

diseases, particularly focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy.

Studies utilizing Trpc6 knockout (Trpc6-/-) or genetically modified rats (Trpc6del/del) have

provided significant insights.

In models of acquired nephrotic syndromes, such as chronic puromycin aminonucleoside

(PAN) nephrosis, inactivation of TRPC6 in rats led to reduced albuminuria, glomerulosclerosis,
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and tubulointerstitial fibrosis in the chronic phase. Furthermore, Trpc6 knockout has been

shown to lessen the glomerular manifestations of disease in several models and reduces renal

fibrosis resulting from urinary tract obstruction.[1] However, the effectiveness of TRPC6

knockout in mitigating diabetic nephropathy in mouse and rat models has been less consistent.

[1]

One study on Sprague Dawley rats with protein overload-induced albuminuria demonstrated

that daily injections of bovine serum albumin (BSA) led to a marked increase in the abundance

of TRPC6 and TRPC3 channels in the renal cortex of wild-type rats.[4]

Quantitative Data from TRPC6 Knockout/Knockdown
Studies in Kidney Disease Models
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Animal Model Key Findings Reference

Sprague-Dawley Rats

(Trpc6del/del) with Chronic

PAN Nephrosis

Reduced urine albumin

excretion, serum cholesterol,

and triglycerides; improved

azotemia; markedly reduced

glomerulosclerosis and

tubulointerstitial fibrosis

compared to wild-type.

[4]

Sprague Dawley Rats

(Trpc6del/del) with Protein

Overload

Marked increase in TRPC6

and TRPC3 abundance in the

renal cortex of wild-type rats

after BSA injections.

[4]

TRPC6 Knockout Mice with

Unilateral Ureteral Obstruction

Reduced renal fibrosis

compared to wild-type mice.
[1]

TRPC6 Knockout Mice and

Rats with Diabetic

Nephropathy

Less effective at reducing

diabetic nephropathy

compared to other kidney

disease models.

[1]

TRPC4/TRPC6 Double

Knockout Mice

Carbachol-induced currents in

ileal smooth muscle cells were

hardly detectable, suggesting

TRPC4 and TRPC6 are

essential for muscarinic

receptor-induced channel

activities.

[5]

TRPC6 in Animal Models of Cardiac Disease
TRPC6 has been identified as a critical mediator of pathological cardiac remodeling and

hypertrophy. Increased expression of TRPC6 is observed in pressure-overloaded hearts, and

its genetic overexpression in cardiomyocytes can induce heart failure.[6] The channel's activity

is linked to the calcineurin-NFAT signaling pathway, which drives pathological cardiac growth.

[7]
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Pharmacological inhibition of TRPC6 with the selective antagonist BI 749327 has shown

therapeutic potential in animal models. In a mouse model of Duchenne muscular dystrophy,

both genetic deletion and small-molecule inhibition of TRPC6 improved muscle morphology

and function.[6] Studies using combined genetic deletion of TRPC3 and TRPC6 have

demonstrated a redundant role for these channels in pathological cardiac hypertrophy, where

the combined knockout provided protection against pressure overload that was not seen with

individual knockouts.[8]

TRPC6 in Vascular Smooth Muscle and the Nervous
System
In vascular smooth muscle, TRPC6 plays a role in regulating vasoconstriction. Studies in aging

rat aortas have shown a significant decrease in TRPC1 protein levels, while TRPC6 levels

were drastically elevated, suggesting a potential link to age-related vasospastic disorders.[2]

Interestingly, TRPC6 deficient mice exhibited elevated blood pressure and enhanced agonist-

induced contractility of isolated aortic rings, which was attributed to the upregulation of the

closely related, constitutively active TRPC3 channel.[9]

In the nervous system, TRPC6 is implicated in neuronal survival and synapse development.[10]

[11] Positive regulation of TRPC6 has been shown to improve learning and memory in animal

models.[10] TRPC6-mediated activation of ERK1/2 has been shown to regulate neuronal

excitability in the rat hippocampus.[12]

Experimental Protocols
Generation of TRPC6 Knockout/Knockdown Animals

TRPC4/TRPC6 Double Knockout Mice: These mice were generated by intercrossing

TRPC4-/- and TRPC6-/- mice. Genotyping methods were used to confirm the knockout.[5]

shRNA-mediated knockdown of TRPC6: Adenovirus expressing shRNA specific for TRPC6

was used to transduce human umbilical vein endothelial cells (HUVECs). This method

achieved a knockdown of over 50% of TRPC6 protein.[13]

TRPC6 Antisense Oligodeoxynucleotides (ODN): In a study on pain models, rats were

treated with TRPC6 antisense ODN, which markedly reduced the number of flinches induced

by an intradermal injection of a hypotonic solution.[14]
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Disease Model Induction
Protein Overload-Induced Albuminuria: Sprague Dawley rats were given daily intraperitoneal

injections of bovine serum albumin (BSA) at a dose of 1.7 g/day for 28 days to induce a

proteinuric state.[4]

Inflammatory and Neuropathic Pain Models: Mechanical hyperalgesia was induced in rats by

injecting carrageenan or an "inflammatory soup" containing various inflammatory mediators

into the hind paw.[14]

Signaling Pathways and Visualizations
The function of TRPC6 is intricately linked to several key signaling pathways. The calcineurin-

NFAT pathway is a well-established downstream effector of TRPC6-mediated calcium influx in

both cardiac and renal cells.[7] Additionally, TRPC6 has been shown to activate the ERK1/2

pathway, influencing neuronal excitability.[12]

Calcineurin-NFAT Signaling Pathway in Cardiac
Hypertrophy
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Caption: Calcineurin-NFAT signaling activated by TRPC6 in cardiac hypertrophy.

Experimental Workflow for Studying Leukocyte
Transendothelial Migration
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Experimental Setup

Experiment
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Caption: Workflow for assessing the role of endothelial TRPC6 in neutrophil TEM.

Conclusion
While direct in-vivo data for the specific inhibitor Trpc6-IN-1 is not currently available in the

public domain, the extensive research on TRPC6 function through genetic models and other

pharmacological tools provides a strong rationale for its investigation as a therapeutic target.
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The data consistently points to the involvement of TRPC6 in the pathophysiology of renal and

cardiac diseases characterized by fibrosis and hypertrophy. Further preclinical studies with

specific and potent inhibitors are warranted to translate these findings into novel therapeutic

strategies. Researchers investigating Trpc6-IN-1 can leverage the existing knowledge of

TRPC6 biology and the established animal models and experimental protocols to design

rigorous and informative preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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